molecular formula C19H12Cl2N2S B2872561 (Z)-2-(3,4-dichlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile CAS No. 1164470-40-9

(Z)-2-(3,4-dichlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile

Cat. No.: B2872561
CAS No.: 1164470-40-9
M. Wt: 371.28
InChI Key: DUFRITUPSZKACX-OQLLNIDSSA-N
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Description

(Z)-2-(3,4-dichlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile is a synthetic acrylonitrile derivative featuring a quinoline scaffold substituted with a methylsulfanyl group at position 2 and a 3,4-dichlorophenyl moiety. The compound’s Z-configuration is critical for its stereochemical and pharmacological properties.

Properties

IUPAC Name

(Z)-2-(3,4-dichlorophenyl)-3-(2-methylsulfanylquinolin-3-yl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2N2S/c1-24-19-14(8-13-4-2-3-5-18(13)23-19)9-15(11-22)12-6-7-16(20)17(21)10-12/h2-10H,1H3/b15-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFRITUPSZKACX-OQLLNIDSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=CC=C2C=C1C=C(C#N)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NC2=CC=CC=C2C=C1/C=C(\C#N)/C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(3,4-dichlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile is a compound that has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the compound's biological activity, including its anticancer properties, mechanism of action, and relevant case studies.

  • Chemical Structure : The compound features a dichlorophenyl moiety, a methylsulfanyl group, and a quinoline derivative linked through a propenenitrile backbone.
  • CAS Number : 1164533-11-2

Anticancer Properties

Recent studies have highlighted the anticancer potential of various dichlorophenylacrylonitriles, including our compound of interest. Research indicates that these compounds exhibit selective cytotoxicity against certain cancer cell lines.

Table 1: Anticancer Activity of (Z)-2-(3,4-dichlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile

Cell LineGI50 (µM)Selectivity Ratio
HT29 (Colorectal)0.366.9
MCF-7 (Breast)5.23.6
A2780 (Ovarian)4.44.0

These results indicate that the compound demonstrates significant potency against colorectal cancer cells relative to normal cells, suggesting its potential as a therapeutic agent for specific cancer types .

The mechanism by which (Z)-2-(3,4-dichlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile exerts its effects is believed to involve the activation of specific pathways related to apoptosis and cell cycle regulation. The presence of the quinoline structure is particularly noteworthy as it is known to interact with various biological targets.

Study on Cytotoxicity

In a study assessing the cytotoxic effects of several acrylonitrile derivatives, (Z)-2-(3,4-dichlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile was evaluated alongside other analogues. The findings revealed that this compound exhibited a broad spectrum of activity against various tumor types, confirming its potential as a lead candidate in anticancer drug development .

Pharmacokinetic Profile

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds. While specific data on this compound's pharmacokinetics remain limited, related studies on similar dichlorophenylacrylonitriles suggest favorable profiles that warrant further investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Quinoline or Thiazole Scaffolds

(a) 3-(3,4-Dichlorophenyl)-2-(tetrazolo[1,5-a]quinolin-4-yl)thiazolidin-4-one
  • Structure: Replaces the acrylonitrile group with a thiazolidin-4-one ring and incorporates a tetrazoloquinoline system.
  • Activity : Reported to exhibit analgesic properties, likely due to interactions with opioid receptors or cyclooxygenase pathways .
(b) Ethyl 2-(4-((2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10g)
  • Structure: Features a thiazole core instead of quinoline, with a 3,4-dichlorophenyl ureido substituent.
  • Synthetic Yield : 87.0% (higher than many acrylonitrile derivatives, suggesting better synthetic accessibility) .
  • Key Difference: The thiazole ring and urea linkage may enhance solubility but reduce planar rigidity compared to the quinoline-acrylonitrile system.

Halogenated Aromatic Systems

(a) BD 1008 and BD 1047
  • Structure: N-[2-(3,4-dichlorophenyl)ethyl]-N-methylamine derivatives with pyrrolidinyl or dimethylamino groups.
  • Activity: Known sigma-1 receptor antagonists, highlighting the role of 3,4-dichlorophenyl in modulating receptor affinity .
  • Key Difference: The absence of a quinoline or acrylonitrile group limits direct comparison but underscores the pharmacological significance of 3,4-dichlorophenyl in diverse scaffolds.
(b) N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide
  • Structure : Combines benzothiazole with 3,4-dichlorophenyl acetamide.

Acrylonitrile Derivatives

(a) 2-(3,4-Dichlorophenyl)-3-(1H-pyrrol-2-yl)propanenitrile (10)
  • Structure: Replaces the quinoline-methylsulfanyl group with a pyrrole ring.
  • Synthetic Yield : 65% (lower than the target compound’s analogs, indicating possible challenges in pyrrole-acrylonitrile synthesis) .
  • Activity : Estrogenic activity reported, suggesting acrylonitrile’s role in mimicking steroidal structures .

Data Table: Key Parameters of Comparable Compounds

Compound Name Core Scaffold Key Substituents Molecular Weight (g/mol) Yield (%) Reported Activity Reference
(Z)-2-(3,4-dichlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile Quinoline-acrylonitrile 3,4-Dichlorophenyl, methylsulfanyl ~375.3 (estimated) N/A N/A
3-(3,4-Dichlorophenyl)-2-(tetrazolo[1,5-a]quinolin-4-yl)thiazolidin-4-one Tetrazoloquinoline Thiazolidinone, 3,4-dichlorophenyl ~444.3 N/A Analgesic
Ethyl 2-(4-((2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate Thiazole-piperazine Ureido, 3,4-dichlorophenyl 548.1 87.0 Not specified
BD 1008 Ethylamine 3,4-Dichlorophenyl, pyrrolidinyl ~489.2 N/A Sigma-1 antagonist
2-(3,4-Dichlorophenyl)-3-(1H-pyrrol-2-yl)propanenitrile Pyrrole-acrylonitrile 3,4-Dichlorophenyl, pyrrole ~277.1 65 Estrogenic

Research Findings and Structure-Activity Relationships (SAR)

Role of Halogenation: The 3,4-dichlorophenyl group enhances lipophilicity and receptor binding across multiple scaffolds (e.g., sigma receptors in BD 1008 , analgesic targets in thiazolidinones ).

Scaffold Flexibility: Quinoline-based compounds exhibit planar rigidity, favoring interactions with aromatic pockets in enzymes or receptors, whereas thiazole or pyrrole systems may improve metabolic stability .

Electrophilic Acrylonitrile : The nitrile group in acrylonitrile derivatives likely participates in covalent binding or hydrogen bonding, as seen in estrogenic activity . Substitution with methylsulfanyl may modulate electronic effects without steric hindrance .

Notes on Contradictions and Limitations

  • Synthetic Yields : Thiazole-piperazine derivatives (e.g., 10g) show higher yields (~87%) compared to acrylonitrile-pyrrole systems (65%), suggesting scaffold-dependent synthetic challenges .

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